(2S)-2-Methyl-5-bromovaleric acid
Overview
Description
(2S)-2-Methyl-5-bromovaleric acid is an organic compound with the molecular formula C6H11BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by (2S)-5-bromo-2-methylpentanoic acid are not well-defined. Given the compound’s structure, it may be involved in fatty acid metabolism or other related pathways. More research is needed to confirm this and to understand the downstream effects of these pathway alterations .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like (2S)-5-bromo-2-methylpentanoic acid. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how stable the compound is in various environments .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2S)-5-bromo-2-methylpentanoic acid are not yet fully understood due to the limited research available. As an organic acid, it is expected to participate in various biochemical reactions. It may interact with enzymes, proteins, and other biomolecules, influencing their function or structure
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of (2S)-5-bromo-2-methylpentanoic acid is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Metabolic Pathways
The metabolic pathways involving (2S)-5-bromo-2-methylpentanoic acid are not well-characterized. It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-5-bromovaleric acid typically involves the bromination of 2-methylvaleric acid. One common method is to treat 2-methylvaleric acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-5-bromovaleric acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: 2-Methyl-5-hydroxyvaleric acid.
Oxidation: 2-Methyl-5-oxovaleric acid.
Reduction: 2-Methylvaleric acid.
Scientific Research Applications
(2S)-2-Methyl-5-bromovaleric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methylvaleric acid: Lacks the bromine atom, resulting in different reactivity and applications.
(2S)-2-Bromovaleric acid: Similar structure but without the methyl group, leading to different chemical properties.
(2S)-2-Methyl-5-chlorovaleric acid: Chlorine atom instead of bromine, affecting its reactivity and interactions.
Uniqueness
(2S)-2-Methyl-5-bromovaleric acid is unique due to the presence of both a methyl group and a bromine atom, which confer distinct chemical properties and reactivity. This combination allows for specific applications in synthesis and research that are not possible with other similar compounds.
Properties
IUPAC Name |
(2S)-5-bromo-2-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(6(8)9)3-2-4-7/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYGMDZCBUYAIK-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCBr)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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